molecular formula C20H23FN2O5S B3702703 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE

1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B3702703
M. Wt: 422.5 g/mol
InChI Key: SNBSPHUMSHZHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and a sulfonyl group attached to a dimethoxybenzene moiety. The presence of a fluorophenyl group further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors

The sulfonyl group is introduced via a sulfonation reaction, where the dimethoxybenzene moiety is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The final step involves the coupling of the fluorophenyl group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction using a fluorinated aromatic compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-BROMOPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-IODOPHENYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. These properties can influence the compound’s reactivity, biological activity, and overall stability.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-fluorophenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-27-18-8-7-15(13-19(18)28-2)29(25,26)23-11-9-14(10-12-23)20(24)22-17-6-4-3-5-16(17)21/h3-8,13-14H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBSPHUMSHZHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE

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